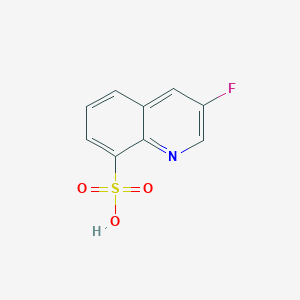

3-Fluoroquinoline-8-sulfonic acid

CAS No.:

Cat. No.: VC15952089

Molecular Formula: C9H6FNO3S

Molecular Weight: 227.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6FNO3S |

|---|---|

| Molecular Weight | 227.21 g/mol |

| IUPAC Name | 3-fluoroquinoline-8-sulfonic acid |

| Standard InChI | InChI=1S/C9H6FNO3S/c10-7-4-6-2-1-3-8(15(12,13)14)9(6)11-5-7/h1-5H,(H,12,13,14) |

| Standard InChI Key | GQGBEJCODFGBGP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=CC(=CN=C2C(=C1)S(=O)(=O)O)F |

Introduction

Chemical Structure and Molecular Characteristics

Structural Configuration

The compound’s quinoline backbone consists of a benzene ring fused to a pyridine ring. Key substitutions include:

-

Fluorine at position 3, enhancing electronegativity and influencing electronic distribution.

-

Sulfonic acid (-SO₃H) at position 8, introducing strong acidity and hydrogen-bonding capabilities .

The SMILES notation C1=CC2=CC(=CN=C2C(=C1)S(=O)(=O)O)F and InChIKey GQGBEJCODFGBGP-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆FNO₃S |

| Molecular Weight | 227.21 g/mol |

| IUPAC Name | 3-fluoroquinoline-8-sulfonic acid |

| CAS Registry Number | 667-75-4 |

Synthesis and Derivatization

Challenges in Fluorination

Early attempts to fluorinate 8-nitroquinoline using electrophilic agents like N-fluorobenzenesulfonimide were unsuccessful , highlighting the complexity of introducing fluorine at specific positions. This underscores the need for innovative fluorination strategies in synthesizing 3-fluoroquinoline-8-sulfonic acid.

Physicochemical Properties

Acidity and Solubility

The sulfonic acid group confers strong acidity (pKa ≈ -6 to -2), making the compound highly water-soluble in its deprotonated form. This property is critical for applications requiring aqueous compatibility, such as chromatography or catalysis .

Thermal and Spectral Data

While explicit thermal data (e.g., melting point) are unavailable, related sulfonated quinolines exhibit stability up to 200°C . Spectral characterization via FTIR and XPS would likely reveal signatures of S=O stretches (~1050 cm⁻¹) and fluorine-carbon bonds .

Applications in Materials Science

Adsorbent Design

Sulfonic acid-functionalized materials, such as Fe₃O₄@TpBD-SO₃H, demonstrate high affinity for fluoroquinolones (FQs) via π-π interactions and hydrogen bonding . The sulfonic acid group in 3-fluoroquinoline-8-sulfonic acid could anchor similar frameworks, enhancing adsorption capacity for antibiotics in environmental samples .

Table 2: Performance of Sulfonic Acid-Based Adsorbents

| Material | Adsorption Capacity (mg/g) | Target Analyte |

|---|---|---|

| Fe₃O₄@TpBD-SO₃H | 45–68 | Ciprofloxacin |

| COF-SO₃H | 52–75 | Enrofloxacin |

Pharmaceutical and Biological Relevance

Structural Analogues in Antibiotics

Fluoroquinolones like ciprofloxacin and norfloxacin share the quinoline core but feature carboxylate groups at position 3 and piperazinyl substituents at position 7 . The sulfonic acid group in 3-fluoroquinoline-8-sulfonic acid diverges from these pharmacophores, suggesting distinct biological targets.

Analytical and Environmental Applications

Solid-Phase Extraction (SPE)

In magnetic solid-phase extraction (MSPE), sulfonic acid-functionalized covalent organic frameworks (COFs) achieve rapid FQ extraction from shrimp samples with limits of detection (LODs) of 1.2–3.6 μg L⁻¹ . 3-Fluoroquinoline-8-sulfonic acid could enhance selectivity in such methods due to its dual functional groups.

Sensor Development

The compound’s fluorescence-quenching properties, common in sulfonated aromatics, might enable its use in optical sensors for detecting metal ions or organic pollutants.

Computational Insights

Density Functional Theory (DFT) Studies

DFT analyses of analogous systems reveal that sulfonic acid groups stabilize adsorbent-analyte complexes via hydrogen bonds (−SO₃H···N−) and electrostatic interactions . For 3-fluoroquinoline-8-sulfonic acid, simulations could predict binding energies with biological targets or environmental contaminants.

Molecular Dynamics (MD) Simulations

MD trajectories might illustrate how the compound’s rigidity (from the quinoline core) and flexibility (from sulfonic acid) influence diffusion in aqueous or lipid environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume